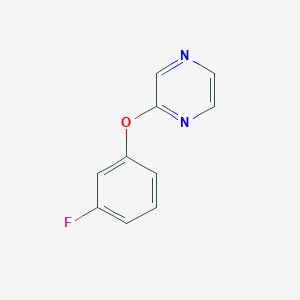

2-(3-fluorophenoxy)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-fluorophenoxy)pyrazine is a heterocyclic aromatic compound that contains both a pyrazine ring and a fluorophenoxy group

Mécanisme D'action

Target of Action

It is known that pyrrolopyrazine derivatives, which include 2-(3-fluorophenoxy)pyrazine, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown more activity on kinase inhibition .

Mode of Action

It is suggested that the compound interacts with its targets, possibly kinases, to exert its biological effects

Biochemical Pathways

Given its potential kinase inhibitory activity, it may influence pathways regulated by these kinases

Result of Action

Given its potential kinase inhibitory activity, it may interfere with kinase-regulated cellular processes .

Méthodes De Préparation

The synthesis of 2-(3-fluorophenoxy)pyrazine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

For industrial production, the process may be scaled up by optimizing the reaction conditions, such as the concentration of reactants, the choice of solvent, and the type of palladium catalyst used. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction.

Analyse Des Réactions Chimiques

2-(3-fluorophenoxy)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols can replace the fluorine atom.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrazines.

Applications De Recherche Scientifique

2-(3-fluorophenoxy)pyrazine has several applications in scientific research:

Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties. For example, it can be incorporated into polymers or used as a precursor for the synthesis of advanced materials.

Biological Research: Researchers can use this compound to study the interactions between small molecules and biological targets, such as enzymes or receptors. This can provide insights into the mechanisms of action of potential therapeutic agents.

Comparaison Avec Des Composés Similaires

2-(3-fluorophenoxy)pyrazine can be compared with other similar compounds, such as:

2-(4-fluorophenoxy)pyrazine: This compound has a fluorine atom at the para position of the phenoxy group, which may result in different chemical and biological properties.

2-(3-chlorophenoxy)pyrazine: The presence of a chlorine atom instead of fluorine can affect the compound’s reactivity and interactions with biological targets.

2-(3-bromophenoxy)pyrazine:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .

Activité Biologique

2-(3-Fluorophenoxy)pyrazine is a pyrazine derivative that has garnered attention due to its diverse biological activities. Pyrazines are nitrogen-containing heterocycles known for their utility in pharmaceuticals, agrochemicals, and materials science. This compound exhibits potential applications in areas such as anticancer therapies, antimicrobial activities, and enzyme inhibition.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazine derivatives often participate in biochemical pathways that involve:

- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes involved in cancer progression or microbial growth.

- Cell Proliferation Modulation : Studies indicate that certain pyrazine derivatives can alter cell cycle dynamics, leading to reduced proliferation in cancer cells.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazine derivatives, including this compound. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation across various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induces G1 phase arrest |

| BPU (related compound) | MCF-7 | 8.47 ± 0.18 | Alters cell cycle phases |

Note: The IC50 value for this compound is yet to be determined (TBD), but related compounds show significant effects.

Antimicrobial Activity

Research has indicated that pyrazine derivatives can exhibit antibacterial and antiviral properties. For example, compounds structurally similar to this compound have been evaluated for their effectiveness against various pathogens, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria.

Case Studies

- In vitro Studies : In a study evaluating the effects of pyrazine derivatives on cancer cell lines, it was found that certain substitutions on the pyrazine ring significantly enhanced anticancer activity. The presence of a fluorinated phenoxy group was noted to improve binding affinity to target proteins involved in tumor growth.

- In vivo Studies : Animal models treated with related pyrazine compounds exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that this compound could have similar effects pending specific studies.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity:

- Fluorination : The presence of fluorine enhances lipophilicity and may improve membrane permeability, facilitating better interaction with biological targets.

- Phenoxy Group : This moiety can contribute to increased binding affinity and selectivity towards specific enzymes or receptors.

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTRXZYVUHJZLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.